molecular formula C12H24N2O3 B7865141 Ile-Ile

Ile-Ile

Cat. No.: B7865141
M. Wt: 244.33 g/mol
InChI Key: BCVIOZZGJNOEQS-XKNYDFJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ile-Ile is a synthetic dipeptide composed of two L-Isoleucine amino acids. Isoleucine is an essential, branched-chain amino acid (BCAA) with critical roles in protein synthesis, metabolic regulation, and energy homeostasis . As a constituent of many proteins, isoleucine is fundamental to cellular structure and function. In research, the this compound dipeptide serves as a valuable tool for studying peptide metabolism and transport mechanisms. It is used in biochemical investigations to explore the function and specificity of digestive and cellular enzymes, such as dipeptidyl peptidases, and to understand the dynamics of the oligopeptide transport system. Furthermore, dipeptides like this compound are of significant interest in nutritional science for examining the efficiency of protein absorption and utilization, as some studies suggest dipeptides can be more efficiently absorbed than free amino acids. Researchers also utilize this homodimeric peptide in the study of branched-chain amino acid pathways and their implications in metabolic diseases. Handling of this product should be performed by qualified laboratory personnel. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2S,3S)-2-[[(2S,3S)-2-azaniumyl-3-methylpentanoyl]amino]-3-methylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3/c1-5-7(3)9(13)11(15)14-10(12(16)17)8(4)6-2/h7-10H,5-6,13H2,1-4H3,(H,14,15)(H,16,17)/t7-,8-,9-,10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCVIOZZGJNOEQS-XKNYDFJKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)[O-])[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)[O-])[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: Peptide Self-Assembly and Conformational Analysis

Ile-Ile serves as a model compound in studies focusing on peptide self-assembly and conformational analysis. Its structural properties allow researchers to investigate how peptides interact and form complex structures, which is crucial for understanding protein folding and stability.

Biology: Protein-Protein Interactions

In biological research, this compound is utilized to study protein-protein interactions and enzyme-substrate specificity. The compound's ability to mimic natural substrates makes it a valuable tool for elucidating mechanisms of action in various biochemical pathways.

Medicine: Therapeutic Applications

This compound has been investigated for its potential therapeutic roles, particularly in metabolic disorders and muscle recovery. Research indicates that it may influence protein synthesis and degradation pathways, thereby impacting muscle metabolism. Additionally, its neuroprotective properties have been highlighted, showing promise in protecting neuronal cells from damage.

Industrial Applications: Biomaterials Development

In industrial contexts, this compound is explored for its use in developing novel biomaterials. Due to its self-assembly capabilities, it can be employed as a building block for synthesizing more complex peptides, which are essential in creating functional materials for biomedical applications.

Case Study 1: Neuroprotective Effects of this compound

A study demonstrated that this compound can prevent cell viability reduction in SH-SY5Y cells induced by serum deprivation. This neuroprotective effect is attributed to the increased release of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and glial cell-line-derived neurotrophic factor (GDNF).

Case Study 2: Cholesterol Management

Research on a pentapeptide containing this compound (IIAEK) indicated its potential as a cholesterol-lowering agent. This suggests that derivatives of this compound could be developed for managing cholesterol levels in humans, highlighting its significance in metabolic health.

Data Table: Summary of this compound Applications

Field Application Description
ChemistryPeptide Self-AssemblyUsed as a model compound for studying peptide interactions and structural formation.
BiologyProtein-Protein InteractionsInvestigated for its role in enzyme-substrate specificity and cellular signaling pathways.
MedicineTherapeutic RolesExplored for effects on muscle recovery and potential neuroprotective properties.
IndustryBiomaterials DevelopmentApplied in the synthesis of complex peptides for biomedical materials.
CholesterolManagementPotential use in lowering cholesterol levels through peptide derivatives like IIAEK.

Comparison with Similar Compounds

Ile-Ile is compared below with structurally or functionally related dipeptides and polymorphisms, emphasizing biochemical properties, biological roles, and clinical relevance.

Hydrophobic Dipeptides: Val-Val vs. This compound
Property Val-Val This compound
Hydrophobicity Moderate (shorter side chain) High (longer branched chain)
Protein Stability Stabilizes β-sheets Enhances α-helix rigidity
Binding Affinity Kd = 1.4 μM (EVKV peptide) Kd < 0.1 nM (EIKI peptide)
Disease Association HER2 Val-Val: ↑ breast cancer risk (OR=1.13) GSTP1 this compound: ↓ asthma risk (OR=0.72)


Key Findings :

  • This compound’s branched side chain confers stronger hydrophobic interactions than Val-Val, increasing heterodimerization affinity by >10,000-fold in coiled-coil peptides .
  • In HER2 polymorphisms, Val-Val (vs. This compound) elevates breast cancer risk due to altered receptor activation .
Enzyme Substrate Specificity: this compound vs. Leu-Leu
Property This compound Leu-Leu
Protease Sensitivity Cleaved by dengue virus protease Resistant to WNV protease
Structural Role Favors rigid α-helices Stabilizes hydrophobic cores

Key Findings :

  • Leu-Leu is more prevalent in transmembrane domains due to its linear side chain, whereas this compound is enriched in signaling proteins like AKAPs .
Disease-Associated Polymorphisms: this compound vs. Val-Val in GSTP1
Model (Pollutant) GSTP1 this compound (OR) GSTP1 Val-Val (OR)
O3 + CO 0.72 (protective) 1.30 (risk)
PM10 + NO2 0.60 (protective) 1.47 (risk)

Key Findings :

  • GSTP1 this compound genotype reduces oxidative stress damage from pollutants, while Val-Val impairs detoxification, increasing asthma/wheezing risk .
Functional Peptides: this compound vs. Ile-Pro-Pro-Phe (IPPF)
Property This compound-Phe (IIF) Ile-Pro-Pro-Phe (IPPF)
Cholesterol Inhibition 80.31% 93.47%
Structural Flexibility Rigid (no proline) Flexible (proline-rich)

Key Findings :

  • IPPF’s proline residues enhance cholesterol-binding kinetics compared to IIF, demonstrating how sequence context modulates bioactivity .

Q & A

Q. How can researchers design experiments to investigate the role of GSTP1 Ile-Ile polymorphisms in gene-environment interactions?

Methodological Answer: Use the P-E/I-C-O framework to structure the study:

  • Population (P): Define cohorts (e.g., asthma patients, healthy controls) with confirmed GSTP1 genotypes.
  • Exposure (E): Quantify environmental factors (e.g., ozone, PM2.5) using calibrated sensors or satellite data.
  • Comparison (C): Include GSTP1 Val-Val genotypes as a control group to assess differential susceptibility.
  • Outcome (O): Measure clinical endpoints (e.g., asthma exacerbation rates, wheezing episodes).
    Ensure feasibility by aligning with existing cohort studies or biobanks to access pre-genotyped populations . Statistical power calculations should precede data collection to determine sample size requirements .

Q. What variables must be controlled when studying GSTP1 this compound’s protective effects against air pollution?

Methodological Answer: Key confounders include:

  • Co-pollutants (e.g., NO2, SO2) due to their collinearity with ozone/PM2.5 .
  • Demographic factors (age, sex, smoking status).
  • Socioeconomic status , which may influence exposure levels.
    Use multivariate regression models (e.g., Model 1: O3+CO; Model 2: O3+NO2) to isolate GSTP1 this compound’s independent effects, as demonstrated in asthma/wheezing studies (OR: 0.72–0.76 for this compound vs. 1.18–1.52 for Val-Val) .

Q. How should researchers ensure ethical rigor in GSTP1 polymorphism studies?

Methodological Answer:

  • Obtain IRB approval for genetic data collection and informed consent, emphasizing participants’ right to withdraw.
  • Address privacy concerns by anonymizing genotype data and restricting access to authorized personnel .
  • Disclose funding sources and potential conflicts of interest in publications .

Advanced Research Questions

Q. How can contradictory findings across statistical models (e.g., varying ORs for GSTP1 this compound) be reconciled?

Methodological Answer: Contradictions often arise from model-specific adjustments (e.g., inclusion of co-pollutants). For example:

  • In Model 4 (PM10+CO), GSTP1 this compound shows stronger protection (OR: 0.60) compared to Model 1 (O3+CO; OR: 0.72) due to differential pollutant interactions .
  • Conduct sensitivity analyses to test robustness across models.
  • Use Bayesian hierarchical models to account for uncertainty in exposure measurements and genotype misclassification .

Q. What strategies improve reproducibility in GSTP1 this compound studies?

Methodological Answer:

  • Preregister protocols on platforms like ClinicalTrials.gov to minimize outcome reporting bias.
  • Share raw data and code in repositories (e.g., GitHub, Dryad) for independent validation .
  • Replicate findings in diverse populations to assess generalizability, as GSTP1 effects may vary by ethnicity .

Q. How can multi-omics data (e.g., epigenetics, proteomics) be integrated to elucidate GSTP1 this compound mechanisms?

Methodological Answer:

  • Perform pathway analysis using tools like Ingenuity IPA to link GSTP1 variants to oxidative stress pathways.
  • Combine methylation data (e.g., Illumina MethylationEPIC arrays) with transcriptomics to identify regulatory networks.
  • Apply machine learning (e.g., random forests) to predict gene-environment interactions from high-dimensional datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ile-Ile
Reactant of Route 2
Ile-Ile

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